2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
Description
This compound features a 1,4-thiazepane ring substituted with two thiophen-2-yl groups at positions 7 and 4, respectively, linked to an ethanone backbone.
Properties
IUPAC Name |
2-thiophen-2-yl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS3/c17-15(11-12-3-1-8-18-12)16-6-5-14(20-10-7-16)13-4-2-9-19-13/h1-4,8-9,14H,5-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUQSVFHXMVSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step reactions starting from thiophene derivatives. One common method includes the Friedel-Crafts acylation of thiophene with an appropriate acyl chloride, followed by cyclization to form the thiazepane ring. The reaction conditions often involve the use of Lewis acids like aluminum chloride as catalysts and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The thiophene and thiazepane rings can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares the target compound with structurally related analogs:
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups :
- The target compound and the dioxido-phenyl analog feature thiophene and phenyl groups, respectively. Thiophene’s electron-rich nature may enhance reactivity in electrophilic substitutions compared to phenyl.
- The chloro-fluorophenyl analog includes halogen substituents, which increase metabolic stability but may reduce solubility due to hydrophobicity.
Sulfone Functionality: The dioxido group in 2034534-92-2 enhances polarity and solubility compared to non-sulfonated analogs.
Biological Activity
The compound 2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a novel organic molecule with potential biological applications. Its unique structure, characterized by multiple thiophene and thiazepane moieties, suggests diverse pharmacological activities. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
- Molecular Formula : C17H20N2O2S2
- Molecular Weight : 348.48 g/mol
- Structural Features : The compound contains a thiophene ring and a thiazepan ring that may contribute to its biological activity through interactions with various biomolecules.
The biological activity of 2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone can be attributed to several mechanisms:
- Inhibition of DNA Gyrase and Topoisomerase IV : Similar compounds have demonstrated the ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription in bacteria. This suggests that the compound may possess antibacterial properties.
- Anticancer Activity : Research indicates that thiophene derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows for potential interactions with key cellular targets involved in cancer progression, such as kinases and other regulatory proteins .
- Cell Cycle Arrest and Apoptosis : Studies on related thiophene compounds have shown their ability to induce cell cycle arrest and apoptosis in cancer cells, suggesting that 2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone may have similar effects .
Biological Activity Data
The following table summarizes the biological activities reported for 2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone and related compounds:
| Activity Type | Target/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | Not specified | |
| Anticancer | HepG-2 | < 25 | |
| Anticancer | A549 | < 10 | |
| Cytotoxicity | Various Cancer Lines | IC50 < 25 |
Case Studies
Several studies have investigated the biological activity of thiophene-containing compounds similar to 2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone:
- Study on Anticancer Properties : A study reported that a series of thiophene derivatives showed significant anticancer activity against HepG-2 and MCF-7 cell lines with IC50 values below 25 μM. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation .
- Antibacterial Efficacy : Another investigation into related compounds indicated that they effectively inhibited bacterial growth by targeting DNA replication processes, suggesting that 2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone could exhibit similar antibacterial properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing thiophene-containing thiazepane derivatives like 2-(Thiophen-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Acylation : Using bromo- or chloro-substituted ethanone derivatives to alkylate thiophene-containing precursors (e.g., 2-aminothiophenol) under acidic conditions (e.g., HCl in methanol) .
- Cyclization : Formation of the 1,4-thiazepane ring via nucleophilic substitution or condensation reactions, monitored by TLC for intermediate validation .
- Purification : Crystallization from ethanol or ether to isolate the final product, with yields often exceeding 80% .
- Key Tools : Thin-layer chromatography (TLC) for reaction monitoring, H NMR for structural confirmation, and elemental analysis for purity validation .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to identify characteristic peaks, such as thiophene protons (δ 7.2–7.6 ppm) and ketone carbonyl signals (δ ~200 ppm) .
- Mass Spectrometry (MS) : Use EI-MS to confirm molecular ion peaks (e.g., m/z 286 [M+1] for analogous compounds) and fragmentation patterns .
- X-ray Crystallography : Resolve boat conformations in the thiazepane ring and dihedral angles between aromatic planes (e.g., 53.6° between benzene rings in related structures) .
Advanced Research Questions
Q. What strategies can address contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., NMR, X-ray, IR) to resolve ambiguities. For example, conflicting carbonyl signals in IR vs. NMR may indicate tautomerization or solvent effects .
- Computational Modeling : Use density functional theory (DFT) to predict spectral properties and compare with experimental data .
- Sample Purity : Re-crystallize or chromatograph samples to eliminate impurities that distort spectral results, as seen in degradation studies of organic compounds during prolonged storage .
Q. How can reaction conditions be optimized to enhance yield and selectivity in thiazepane synthesis?
- Methodological Answer :
- Temperature Control : Heating at 473 K in methanol with HCl promotes efficient cyclization but risks side reactions (e.g., over-alkylation). Lower temperatures (423–453 K) may improve selectivity .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or ionic liquids to accelerate acylation steps while minimizing byproducts .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than methanol, as demonstrated in γ-keto ester syntheses .
Q. What experimental designs mitigate limitations in studying thiophene-thiazepane hybrid systems?
- Methodological Answer :
- High-Throughput Screening : Use automated platforms to test diverse reaction conditions (e.g., varying stoichiometry, solvents) for scalability studies .
- Stability Testing : Implement continuous cooling (e.g., 4°C) during long-duration experiments to prevent thermal degradation of organic intermediates, a critical issue in wastewater matrix studies .
- Statistical Design : Apply factorial design (e.g., Taguchi methods) to identify dominant variables (e.g., pH, temperature) affecting reaction outcomes .
Data Contradiction Analysis
Q. How to interpret discrepancies between computational predictions and experimental spectral data?
- Methodological Answer :
- Source Identification : Assess whether deviations arise from solvation effects (e.g., DMSO vs. gas-phase DFT calculations) or conformational flexibility (e.g., boat vs. chair conformations in thiazepanes) .
- Error Margins : Compare bond length differences (e.g., C–S bonds: 1.78 Å experimental vs. 1.82 Å computational) to evaluate model accuracy .
- Collaborative Validation : Cross-reference with databases like PubChem for analogous compounds (e.g., 5-[(4-hydroxy-3-iodophenyl)methylene]-2-thioxo-thiazolidinone) to identify systemic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
